molecular formula C13H20N2O3 B14467446 Barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)- CAS No. 66968-84-1

Barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-

Cat. No.: B14467446
CAS No.: 66968-84-1
M. Wt: 252.31 g/mol
InChI Key: GJOCLSJUDIOLBL-CMDGGOBGSA-N
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Description

Barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is known for its applications in the pharmaceutical industry, particularly as a precursor to various barbiturate drugs. Barbiturates are central nervous system depressants and have been used as sedatives, hypnotics, and anticonvulsants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, typically involves the condensation of diethyl malonate with urea in the presence of sodium ethoxide. The reaction is carried out under reflux conditions at temperatures around 66-68°C for 4-5 hours. After the reaction, methanol is distilled off, and the product is purified using dilute hydrochloric acid, followed by recrystallization .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The process includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted barbiturates, which have different pharmacological properties and applications .

Scientific Research Applications

Barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the binding of GABA to its receptors, promoting chloride ion influx and hyperpolarization of neurons. This results in a sedative and hypnotic effect, reducing neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, is unique due to its specific substituents at the 5-position, which confer distinct pharmacological properties. Unlike other barbiturates, it has a longer duration of action and a different metabolic pathway, making it suitable for specific therapeutic applications .

Properties

CAS No.

66968-84-1

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

5-ethyl-5-[(E)-hept-2-en-2-yl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H20N2O3/c1-4-6-7-8-9(3)13(5-2)10(16)14-12(18)15-11(13)17/h8H,4-7H2,1-3H3,(H2,14,15,16,17,18)/b9-8+

InChI Key

GJOCLSJUDIOLBL-CMDGGOBGSA-N

Isomeric SMILES

CCCC/C=C(\C)/C1(C(=O)NC(=O)NC1=O)CC

Canonical SMILES

CCCCC=C(C)C1(C(=O)NC(=O)NC1=O)CC

Origin of Product

United States

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